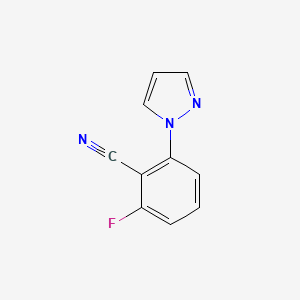

![molecular formula C8H4BrF3N2 B2735942 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1206981-68-1](/img/structure/B2735942.png)

8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H4BrF3N2 . The InChI code for this compound is 1S/C8H4BrF3N2/c9-5-2-1-3-14-4-6(8(10,11)12)13-7(5)14/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reaction between 2-chloropyridines and 2 H -azirines provides imidazo [1,2- a ]pyridines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 265.03 and a boiling point of 106-108°C .Scientific Research Applications

Synthesis and Structural Analysis

Recent advancements in synthetic chemistry have enabled the development of novel imidazo[1,2-a]pyridine derivatives, including those with bromo and trifluoromethyl groups. A study by Jabri et al. (2023) details the synthesis of new 6-bromo-imidazo[4,5-b]pyridine derivatives, demonstrating their potential as tyrosyl-tRNA synthetase inhibitors through molecular docking studies (Jabri et al., 2023). Similarly, Gui et al. (2020) developed an efficient ultrasound-promoted and base-mediated method for the regioselective bromination of imidazo[1,2-a]pyridines, offering a metal-free approach with broad substrate scope (Gui et al., 2020).

Corrosion Inhibition

The derivatives of imidazo[1,2-a]pyridine, including those with bromo and trifluoromethyl groups, have shown promise as corrosion inhibitors. Saady et al. (2021) investigated the inhibition performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion, highlighting their effectiveness as mixed-type inhibitors supported by density functional theory (DFT) and molecular dynamic (MD) simulations (Saady et al., 2021).

Applications in Medicinal Chemistry

Imidazo[1,2-a]pyridines are recognized for their broad applications in medicinal chemistry, attributed to their diverse pharmacological properties. The scaffold has been utilized in the development of compounds with anticancer, antimycobacterial, and antiviral activities, among others. Deep et al. (2016) reviewed the structural modifications of this scaffold, emphasizing its role as a "drug prejudice" due to its extensive use in the synthesis of therapeutic agents (Deep et al., 2016).

Photophysical Properties

The imidazo[1,5-a]pyridine-based compounds, a related class, have been studied for their photophysical properties, particularly as fluorescent probes for investigating membrane dynamics. Renno et al. (2022) synthesized imidazo[1,5-a]pyridine-based fluorophores, demonstrating their potential as cell membrane probes due to their solvatochromic behavior and successful intercalation into lipid bilayers (Renno et al., 2022).

Safety and Hazards

Future Directions

The future directions for “8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” and similar compounds could involve further exploration of their wide range of applications in medicinal chemistry . This could include the development of more effective compounds for treating various diseases, given their broad range of biological and pharmacological activities .

Properties

IUPAC Name |

8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-2-1-3-14-4-6(8(10,11)12)13-7(5)14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQRTGQZPUQNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206981-68-1 |

Source

|

| Record name | 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

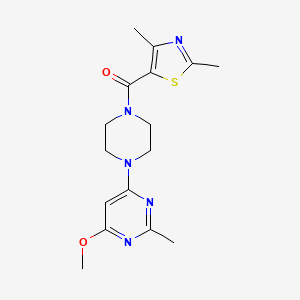

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2735860.png)

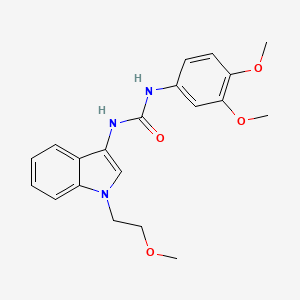

![Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2735861.png)

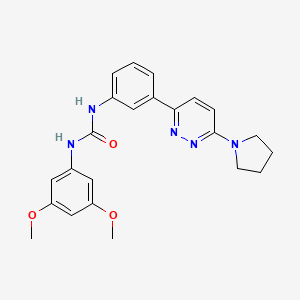

![3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2735862.png)

![2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2735866.png)

![2,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-3-carboxamide](/img/structure/B2735867.png)

![2-({1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2735870.png)

![6-Ethyl-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735879.png)